molecular formula C12H28N6O4S B3419394 Galegine hemisulfate

Galegine hemisulfate

Cat. No.: B3419394
M. Wt: 352.46 g/mol
InChI Key: MWPCMSQWHGAENT-UHFFFAOYSA-N
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Description

Bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid (CAS 30263-43-5) is a bis-guanidine salt synthesized by combining two guanidine moieties substituted with 3-methylbut-2-en-1-yl (prenyl) groups and sulfuric acid as the counterion. Guanidine derivatives are known for their strong basicity and versatility in coordination chemistry, pharmaceuticals, and materials science .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPCMSQWHGAENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.CC(=CCN=C(N)N)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14279-86-8
Record name bis(N''-(3-methylbut-2-en-1-yl)guanidine) sulphate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid typically involves a series of organic synthesis reactions. The process begins with the preparation of the guanidine derivative, followed by its reaction with 3-methylbut-2-en-1-yl groups under controlled conditions. The final step involves the addition of sulfuric acid to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and filtration. The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound comprises two guanidine moieties linked to 3-methylbut-2-en-1-yl groups and coordinated with sulfuric acid. Key reactive features include:

  • Guanidine groups : Strongly basic (pKa ~13), capable of forming stable salts and acting as ligands.

  • Allyl (3-methylbut-2-en-1-yl) groups : Susceptible to electrophilic addition or oxidation.

  • Sulfuric acid : Acts as a Brønsted acid catalyst or dehydrating agent.

2.1. Acid-Base Reactions

The guanidine groups likely react with strong acids or bases. For example:
C12H28N6O4S+HClC12H29ClN6O4S\text{C}_{12}\text{H}_{28}\text{N}_6\text{O}_4\text{S} + \text{HCl} \rightarrow \text{C}_{12}\text{H}_{29}\text{ClN}_6\text{O}_4\text{S}
Sulfuric acid may protonate guanidine nitrogens, forming a stable bis-guanidinium sulfate complex .

2.2. Coordination Chemistry

Guanidine derivatives are known to coordinate transition metals (e.g., Au, Pd). In a related study, gold-catalyzed reactions involving allyl-guanidine derivatives produced spirocyclic compounds .

2.3. Oxidation of Allyl Groups

The 3-methylbut-2-en-1-yl substituents could undergo oxidation to form epoxides or ketones under acidic conditions, though direct evidence is lacking.

Comparative Data from Analogues

Reaction Type Example Compound Outcome Reference
AlkylationN-Chloro-N,N-dimethylamineForms amidinium salts with NaN₃
CycloadditionDiarylguanidine-Au complexesSpiro compound synthesis
Acid-catalyzed hydrolysisGuanidine hydrochlorideProtein denaturation

Research Gaps and Limitations

No peer-reviewed studies directly investigate the reactions of bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid. Existing data derive from structurally related compounds, necessitating experimental validation.

Scientific Research Applications

Reaction Conditions

The synthesis typically requires controlled temperatures, specific solvents, and catalysts to optimize yield and purity.

Chemistry

In organic synthesis, bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid serves as a reagent and building block for more complex molecules. It participates in various chemical reactions, including:

  • Oxidation : Can be oxidized to form different derivatives.
  • Reduction : Capable of undergoing reduction reactions.
  • Substitution Reactions : Engages in substitution where functional groups are replaced.

Biology

The compound has significant applications in biological research:

  • Enzyme Interactions : It is used to study how guanidine derivatives affect enzyme activity.
  • Protein Modifications : Investigates the impact on protein structures and functions.

Medicine

Research into bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid's therapeutic properties is ongoing. Potential applications include:

  • Therapeutic Use : Exploring efficacy in treating various medical conditions.

Industry

In industrial settings, this compound is utilized for producing specialty chemicals due to its unique properties:

  • Manufacturing Processes : Employed in the synthesis of various materials and chemicals.

Case Study 1: Organic Synthesis

A study demonstrated that bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid effectively catalyzed a reaction leading to high yields of desired products in organic synthesis.

Case Study 2: Biological Research

Research involving this compound revealed significant insights into enzyme inhibition mechanisms, highlighting its potential as a tool for studying metabolic pathways.

Mechanism of Action

The mechanism of action of bis(N’'-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately affecting the biological system .

Comparison with Similar Compounds

Key Observations :

  • Hexane Chain: 1,6-Bis(guanidino)hexane sulfate has a flexible aliphatic chain, favoring applications in polymer crosslinking or biocides .
  • Morpholine-Propyl Groups : The morpholine moiety increases hydrophilicity, making the compound suitable for aqueous-phase reactions .
  • Trimethylsilylbenzyl Groups : MTMSBG’s bulky silyl groups improve stability in radiopharmaceutical precursors (e.g., Metaiodobenzylguanidine) .

Physicochemical Properties

Property Target Compound 1,6-Bis(guanidino)hexane sulfate Bis(N''-morpholinopropyl)guanidine sulfate MTMSBG hemisulfate
Solubility Moderate in polar solvents (e.g., DMSO) High in water High in water Low in water, soluble in organic solvents
Thermal Stability Decomposes at ~200°C Stable up to 250°C Stable up to 220°C Stable up to 300°C
Hygroscopicity Low (prenyl groups reduce moisture uptake) High (sulfate and aliphatic chain) Moderate (balanced by morpholine) Very low (hydrophobic silyl groups)
Reactivity Alkene-mediated reactions (e.g., cycloadditions) Nucleophilic substitution Coordination with metal ions Radiolabeling applications

Key Findings :

  • The target compound’s prenyl groups limit hygroscopicity, making it less prone to clumping in humid environments compared to hexane-linked derivatives .
  • MTMSBG’s stability under high temperatures and radiation makes it ideal for pharmaceutical precursors .

Biological Activity

Chemical Identity and Structure
bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid is an organic compound with the molecular formula C12H28N6O4S and a molecular weight of 352.46 g/mol. This compound is recognized for its unique guanidine structure combined with sulfuric acid, which contributes to its biological activity and potential applications in various scientific fields.

The biological activity of bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid is primarily attributed to its ability to interact with specific enzymes and proteins. This interaction can modify their activity, influencing various cellular pathways. The compound may act as a modulator of enzyme function, potentially leading to therapeutic effects in biological systems.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.
  • Protein Binding: It can bind to proteins, altering their conformation and function.
  • Cellular Pathway Modulation: Changes in enzyme activity can lead to downstream effects on cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid exhibits potential anticancer properties. Research has shown that compounds related to guanidine derivatives can inhibit the proliferation of cancer cell lines, including human lung cancer (A549) and prostate cancer (22RV-1) cells . The specific mechanisms by which this compound exerts its effects remain under investigation.

Antioxidant Activity

The compound has also been noted for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity may contribute to the overall therapeutic potential of bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid.

Study 1: Anticancer Activity

In a study published in Molecules, bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid was tested against A549 and 22RV-1 cell lines. The results showed a significant reduction in cell viability, indicating that the compound effectively inhibits cancer cell growth. Further investigations are required to elucidate the precise molecular targets involved in this activity .

Study 2: Antioxidant Properties

Another research effort focused on the antioxidant capacity of bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid. The findings suggested that the compound could scavenge free radicals effectively, contributing to its protective role against oxidative damage in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid, a comparative analysis with other guanidine derivatives was conducted. The following table summarizes key differences:

Propertybis(N''-(3-methylbut-2-en-1-yl)guanidine), Sulfuric AcidGuanidine Derivative AGuanidine Derivative B
Molecular Weight 352.46 g/mol300.25 g/mol320.15 g/mol
Solubility High in waterModerateLow
Antioxidant Activity YesNoYes
Anticancer Activity Significant inhibition of A549 and 22RV-1MinimalModerate

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing bis(N''-(3-methylbut-2-en-1-yl)guanidine), sulfuric acid?

  • Methodological Answer : Synthesis optimization involves adjusting parameters such as acid concentration, molar ratios, and temperature. For example, in nitroguanidine synthesis (a related process), a molar ratio of 1:1.2 for guanidine sulfate to nitrating agent (e.g., HNO₃/H₂SO₄ mixture) and a reaction temperature of 20–25°C can achieve yields >85% . Continuous-flow microreactor systems improve efficiency by reducing residence time and enhancing heat transfer .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Identifies guanidine groups (δ ~7–8 ppm for NH protons) and prenyl (3-methylbut-2-enyl) substituents. For example, (E/Z)-isomer differentiation is possible via coupling constants .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, such as intramolecular hydrogen bonds (N–H⋯S interactions) and dihedral angles between aromatic planes .

Q. How can hydrolytic stability be assessed under varying pH conditions?

  • Methodological Answer : Acid/base hydrolysis experiments (e.g., 2 M HCl or NaOH at 60°C for 24 hours) followed by LC-MS or NMR can identify degradation products. For guanidine derivatives, hydrolysis often yields urea or ammonia derivatives, with stability dependent on steric shielding of the guanidine core .

Advanced Research Questions

Q. What mechanistic insights explain the role of sulfuric acid in stabilizing guanidine derivatives during synthesis?

  • Methodological Answer : Sulfuric acid acts as both a Brønsted acid catalyst and dehydrating agent. In nitroguanidine synthesis, it facilitates the dehydration-rearrangement of guanidine nitrate, stabilizing reactive intermediates like nitrimines. FT-IR and DFT calculations can track protonation states and transition states .

Q. How can conflicting crystallographic and spectroscopic data for (E/Z)-isomers be resolved?

  • Methodological Answer : Combine single-crystal XRD (to confirm absolute configuration) with dynamic NMR studies (to assess isomerization kinetics). For example, crystallization in water preferentially isolates the (Z)-isomer due to solubility differences, while synthetic routes favor the (E)-form .

Q. What advanced separation techniques are suitable for quantifying trace impurities?

  • Methodological Answer : Use mixed-mode HPLC (e.g., Obelisc N columns) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD). For sulfuric acid-containing compounds, retention is pH-dependent, with optimal separation at 20–30% acetonitrile in 10 mM ammonium formate buffer (pH 3.0) .

Q. How does continuous-flow synthesis mitigate batch-to-batch variability in scale-up?

  • Methodological Answer : Microreactors enhance reproducibility by maintaining precise control over residence time (e.g., 5–10 minutes) and temperature (±1°C). Process analytical technology (PAT) tools, such as inline FT-IR, monitor reaction progress in real time .

Applications in Academic Research

Q. In what biomimetic studies is this compound used as a ligand or precursor?

  • Methodological Answer : Prenylated guanidines serve as ligands for copper-thiolate complexes, mimicking active sites in cytochrome-c oxidase. Synthesis involves alkylation of protected isothioureas followed by metal coordination studies (UV-vis, EPR) .

Q. How is this compound utilized in energetic materials research?

  • Methodological Answer : As a precursor to nitroguanidine (explosives), it undergoes nitration in H₂SO₄/HNO₃ mixtures. Differential scanning calorimetry (DSC) and impact sensitivity tests assess thermal stability and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galegine hemisulfate
Reactant of Route 2
Galegine hemisulfate

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